![molecular formula C12H12ClNO4 B2876082 4-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid CAS No. 879040-90-1](/img/structure/B2876082.png)
4-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid” is also known as “4-[(6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid”. It has a CAS Number of 874605-63-7 and a molecular weight of 317.73 . It is a solid substance stored at ambient temperature .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Pharmaceutical Research: KMO Inhibitors
This compound has been identified as a potential inhibitor of Kynurenine 3-monooxygenase (KMO), an enzyme involved in the kynurenine pathway of tryptophan degradation . KMO inhibitors are researched for their therapeutic potential in treating neurodegenerative diseases such as Huntington’s, Alzheimer’s, and Parkinson’s disease, as well as other conditions like acute pancreatitis and chronic kidney disease .
Organic Synthesis: Heterocyclic Building Blocks
The benzoxazinone core of this compound serves as a versatile building block in organic synthesis. It can be used to create a variety of heterocyclic compounds that have applications in medicinal chemistry and the development of new pharmaceuticals .
Material Science: Polymer Research
Compounds with a benzoxazinone structure are studied for their potential use in the development of novel polymers. These polymers could have unique properties suitable for high-performance materials used in various industries .
Analytical Chemistry: Chromatography
Due to its unique structure, this compound can be used as a standard or reference material in chromatographic analysis to help identify and quantify similar compounds in complex mixtures .
Biochemistry: Enzyme Reaction Studies
Researchers utilize this compound in enzyme reaction studies to understand the mechanism of action and inhibition of enzymes related to the benzoxazinone moiety. This can provide insights into enzyme behavior and aid in drug design .
Chemical Safety: Hazard Analysis
The compound’s safety profile, including hazard statements and precautionary statements, is crucial for handling and storage in research settings. It’s important for the development of safety protocols in laboratories and industrial environments .
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
4-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c13-8-3-4-10-9(6-8)14(11(15)7-18-10)5-1-2-12(16)17/h3-4,6H,1-2,5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJGGWNTNXRIBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.